2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride
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Overview
Description
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and an aminopropylamino side chain. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Scientific Research Applications
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
The primary target of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism in Plasmodium species . This makes DHODH an attractive target for antimalarial drug design .
Mode of Action
this compound interacts with DHODH, inhibiting the enzyme and abolishing parasite growth in blood culture . The compound was identified through a large-scale phenotypic screen against cultured parasites .
Biochemical Pathways
The inhibition of DHODH by this compound affects the pyrimidine metabolism pathway in Plasmodium species . This disruption leads to the abolition of parasite growth in blood culture .
Pharmacokinetics
The compound was designed with the goal of improving potency as well as the general pharmacokinetic and toxicological profiles .
Result of Action
The result of the action of this compound is the inhibition of parasite growth in blood culture . This is achieved through the inhibition of DHODH, an enzyme involved in pyrimidine metabolism .
Action Environment
It’s worth noting that the compound was designed with the goal of improving its general pharmacokinetic and toxicological profiles .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone to form the quinoline core. This is followed by the introduction of the aminopropylamino group through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The aminopropylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminopropylamino)ethanol: This compound shares the aminopropylamino group but has a different core structure.
3-aminopropyltriethoxysilane: Another compound with an aminopropyl group, commonly used in surface functionalization.
Uniqueness
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is unique due to its quinoline core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where the quinoline structure is essential for activity, such as in the development of antimalarial drugs and other therapeutic agents.
Properties
IUPAC Name |
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSLNLALQWJKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.